molecular formula C18H22N4O B2910032 4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine CAS No. 1007025-94-6

4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2910032
CAS No.: 1007025-94-6
M. Wt: 310.401
InChI Key: UMYMKMUVTAORAF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a phenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxy group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the phenylprop-2-enyl group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure but different functional groups.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring but different substituents.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

4-methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-10H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYMKMUVTAORAF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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